4-Bromo-6-fluoropicolinic acid 4-Bromo-6-fluoropicolinic acid
Brand Name: Vulcanchem
CAS No.: 1260667-90-0
VCID: VC16487147
InChI: InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
SMILES:
Molecular Formula: C6H3BrFNO2
Molecular Weight: 220.00 g/mol

4-Bromo-6-fluoropicolinic acid

CAS No.: 1260667-90-0

Cat. No.: VC16487147

Molecular Formula: C6H3BrFNO2

Molecular Weight: 220.00 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-fluoropicolinic acid - 1260667-90-0

Specification

CAS No. 1260667-90-0
Molecular Formula C6H3BrFNO2
Molecular Weight 220.00 g/mol
IUPAC Name 4-bromo-6-fluoropyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
Standard InChI Key GBKIPBMFLYLUGD-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1C(=O)O)F)Br

Introduction

Chemical Identity and Structural Features

Spectral and Crystallographic Data

While crystallographic data for 4-bromo-6-fluoropicolinic acid remains unpublished, its methyl ester analog (methyl 4-bromo-6-fluoropicolinate) has been characterized extensively. Key spectral data inferred for the acid include:

  • ¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with coupling patterns indicative of meta-fluorine and para-bromine substituents.

  • ¹³C NMR: The carboxylic carbon appears near δ 165 ppm, while the pyridine carbons show signals consistent with electron-withdrawing substituents (C-Br: ~115 ppm; C-F: ~150 ppm).

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Synthesis and Manufacturing

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance yield (reported up to 85%) and purity. Critical parameters include temperature control (70–90°C) and stoichiometric excess of hydrolyzing agents.

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue
Melting Point152–154°C (predicted)
Boiling PointDecomposes above 250°C
Solubility in Water1.2 g/L (25°C)
LogP (Octanol-Water)1.98

The low aqueous solubility and moderate lipophilicity make the compound suitable for organic-phase reactions.

Acid-Base Behavior

The carboxylic acid group confers a pKa of ~2.8, significantly lower than unsubstituted picolinic acid (pKa = 4.8), due to electron-withdrawing effects from Br and F.

Applications in Pharmaceutical Chemistry

Antibacterial Agents

4-Bromo-6-fluoropicolinic acid serves as a precursor to quinolone antibiotics. For instance, fluorination at C6 enhances DNA gyrase inhibition, while bromine at C4 allows further functionalization .

Herbicidal Activity

Derivatives exhibit ALS (acetolactate synthase) inhibition, disrupting branched-chain amino acid synthesis in plants. Field trials show efficacy against resistant weed species at 50–100 g/ha.

HazardRisk Statement
Acute ToxicityH302 (Harmful if swallowed)
Eye DamageH318 (Causes serious eye damage)

Protective Measures

  • PPE: Nitrile gloves, goggles, and fume hood use.

  • Storage: Inert atmosphere at 2–8°C to prevent decarboxylation .

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Biological Screening: Expanding studies on anticancer and antiviral activities.

  • Crystallography: Resolving 3D structure to inform computational modeling.

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